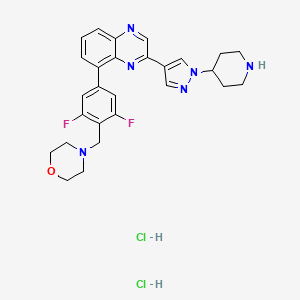

NVP-BSK805 dihydrochloride

Description

Propriétés

IUPAC Name |

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOCAPALWRHKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720930 | |

| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092499-93-8 | |

| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NVP-BSK805 Dihydrochloride: A Technical Guide to its JAK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BSK805 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The discovery of the activating JAK2 V617F mutation in the majority of patients with polycythemia vera and a significant portion of those with essential thrombocythemia and primary myelofibrosis has positioned JAK2 as a key therapeutic target for myeloproliferative neoplasms.[4] NVP-BSK805 has demonstrated significant efficacy in preclinical models by inhibiting JAK2-mediated signaling, leading to the suppression of cell proliferation and induction of apoptosis in cells bearing the JAK2 V617F mutation.[4] This technical guide provides an in-depth overview of the JAK2 selectivity profile of NVP-BSK805, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of NVP-BSK805 has been characterized against various kinases, with a primary focus on the JAK family. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| JAK2 (JH1 domain) | 0.48 | Radiometric Filter Binding | ATP-competitive inhibition.[1][2][3] |

| JAK2 (Full-Length, Wild-Type) | 0.58 ± 0.03 | Radiometric Filter Binding | [1][3] |

| JAK2 (Full-Length, V617F mutant) | 0.56 ± 0.04 | Radiometric Filter Binding | [1][3] |

| JAK1 (JH1 domain) | 31.63 | Radiometric Filter Binding | Over 65-fold selectivity for JAK2.[1][2][3] |

| JAK3 (JH1 domain) | 18.68 | Radiometric Filter Binding | Over 38-fold selectivity for JAK2.[1][2][3] |

| TYK2 (JH1 domain) | 10.76 | Radiometric Filter Binding | Over 22-fold selectivity for JAK2.[1][2][3] |

Note: JH1 refers to the Janus Homology 1, or the kinase domain.

Table 2: Cellular Activity

| Cell Line | Genotype | GI50 (nM) | Assay Type | Effect |

| JAK2 V617F-bearing AML cell lines | JAK2 V617F | < 100 | WST-1 Proliferation Assay | Suppression of cell growth.[1][3] |

| SET-2 | JAK2 V617F | Not specified | Western Blot | Inhibition of constitutive STAT5 phosphorylation at ≥100 nM.[1] |

| MB-02 | JAK2 V617F | Not specified | Western Blot | Inhibition of constitutive STAT5 phosphorylation.[5] |

| CMK | JAK3 A572V | ~2000 | WST-1 Proliferation Assay | Demonstrates selectivity against JAK3-mutant cells.[6] |

| K-562 | BCR-ABL | > 1000 | Not specified | Demonstrates selectivity against BCR-ABL driven cells.[6] |

| INA-6 (Multiple Myeloma) | IL-6 dependent | 2600 - 6800 | Not specified | Dose-dependent growth inhibition.[7] |

| Primary Extramedullary Plasma Cells | IL-6 responsive | 500 - 600 | Not specified | Potent cytotoxic activity.[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity profile of NVP-BSK805.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This assay directly measures the phosphorylation of a substrate by a kinase, providing a quantitative measure of enzyme activity and inhibition.

-

Reagents:

-

Recombinant human JAK family kinases (JAK1, JAK2, JAK3, TYK2).

-

Peptide substrate.

-

[γ-³³P]ATP.

-

NVP-BSK805 dihydrochloride (serial dilutions).

-

Kinase reaction buffer.

-

Filter plates (e.g., glass fiber).

-

Scintillation fluid.

-

-

Procedure:

-

Kinase reactions are initiated by combining the kinase, peptide substrate, and varying concentrations of NVP-BSK805 in the kinase reaction buffer.

-

The reaction is started by the addition of [γ-³³P]ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is terminated by spotting the mixture onto filter plates.

-

The filter plates are washed to remove unincorporated [γ-³³P]ATP.

-

The amount of radioactivity incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.

-

Reagents:

-

Cell lines of interest (e.g., JAK2 V617F-bearing cells).

-

Complete cell culture medium.

-

This compound (serial dilutions).

-

WST-1 reagent.

-

96-well microplates.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of NVP-BSK805 or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).[4]

-

Following the incubation period, WST-1 reagent is added to each well.

-

The plates are incubated for an additional period (e.g., 2-4 hours) to allow for the conversion of WST-1 to formazan (B1609692) by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

-

GI50 values are determined by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

-

Western Blot for STAT5 Phosphorylation

This technique is used to detect the phosphorylation status of STAT5, a key downstream target of JAK2, to assess the inhibitor's effect on the signaling pathway within a cellular context.

-

Reagents:

-

Cell lines (e.g., SET-2, MB-02).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cells are treated with various concentrations of NVP-BSK805 for a defined time (e.g., 30 minutes to 1 hour).[5][7]

-

Cells are harvested and lysed on ice.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against phospho-STAT5 overnight at 4°C.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed for total STAT5 and the loading control to ensure equal protein loading.

-

Visualizations

JAK-STAT Signaling Pathway and Inhibition by NVP-BSK805

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by NVP-BSK805.

Caption: JAK-STAT pathway and NVP-BSK805 inhibition.

Experimental Workflow for Determining Cellular GI50

This diagram outlines the key steps in a typical cell-based assay to determine the half-maximal growth inhibitory concentration (GI50) of NVP-BSK805.

Caption: Workflow for GI50 determination.

Logical Relationship of NVP-BSK805's Selectivity

The following diagram illustrates the selectivity hierarchy of NVP-BSK805 among the JAK family kinases based on the provided IC50 data.

Caption: NVP-BSK805 JAK kinase selectivity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]

- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

NVP-BSK805 Dihydrochloride: A Technical Guide to its ATP-Competitive Inhibition of JAK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document details its mechanism of action, inhibitory activity, and effects on downstream signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the context of myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases.

Core Mechanism of Action: ATP-Competitive Inhibition

NVP-BSK805 is a substituted quinoxaline (B1680401) that potently inhibits the kinase activity of JAK2 by competing with ATP for its binding site on the enzyme.[1][2] This mode of action has been confirmed through X-ray crystallographic studies of NVP-BSK805 in complex with the JAK2 kinase domain, which show the inhibitor binding to the ATP-binding site.[3] By occupying this site, NVP-BSK805 prevents the phosphorylation of JAK2 itself and its downstream substrates, thereby blocking the signaling cascade. The calculated Ki value for NVP-BSK805 against JAK2 is 0.43 ± 0.02 nM, indicating a high binding affinity.[4][5]

Quantitative Analysis of Inhibitory Activity

NVP-BSK805 demonstrates high potency and selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.[1][6] The inhibitory activity of NVP-BSK805 has been quantified through various in vitro and cellular assays, with the key data summarized in the tables below.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) values of NVP-BSK805 were determined against the kinase domains (JH1) of JAK family members, as well as full-length wild-type and a common mutant form of JAK2.

| Target Kinase | IC50 (nM) | Reference |

| JAK2 JH1 | 0.48 | [4][7][8] |

| Full-Length JAK2 (wild-type) | 0.58 ± 0.03 | [4][5] |

| Full-Length JAK2 V617F | 0.56 ± 0.04 | [4][5] |

| JAK1 JH1 | 31.63 | [4][7][8] |

| JAK3 JH1 | 18.68 | [4][7][8] |

| TYK2 JH1 | 10.76 | [4][7][8] |

Table 1: In vitro inhibitory activity of NVP-BSK805 against JAK family kinases.

Cellular Activity

The growth inhibition (GI50) of NVP-BSK805 has been evaluated in various cell lines, including those harboring the activating JAK2 V617F mutation, which is prevalent in myeloproliferative neoplasms.

| Cell Line | Genotype | GI50 (nM) | Reference |

| SET-2 | JAK2 V617F | 88 | [4] |

| Acute Myeloid Leukemia cell lines | JAK2 V617F | <100 | [4][5] |

| K-562 | BCR-ABL | 1500 | [9] |

| CMK | JAK3 A572V | ~2000 | [9] |

Table 2: Cellular antiproliferative activity of NVP-BSK805.

Impact on Downstream Signaling: Inhibition of STAT5 Phosphorylation

A critical downstream effector of the JAK2 signaling pathway is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutive activation of JAK2 leads to the persistent phosphorylation of STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[10] NVP-BSK805 effectively blocks the phosphorylation of STAT5 in a dose-dependent manner in cells bearing the JAK2 V617F mutation.[1][2][11] Significant inhibition of STAT5 phosphorylation is observed at NVP-BSK805 concentrations of 100 nM and higher.[4][5] This disruption of the JAK2-STAT5 signaling axis is a key mechanism through which NVP-BSK805 exerts its antiproliferative and pro-apoptotic effects.[1][2]

JAK2-STAT5 Signaling and NVP-BSK805 Inhibition

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of NVP-BSK805.

In Vitro JAK2 Kinase Assay (Representative Protocol)

This protocol describes a representative method for determining the in vitro inhibitory activity of NVP-BSK805 against JAK2 kinase.

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

ATP

-

NVP-BSK805 dihydrochloride

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagents (e.g., streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody for time-resolved fluorescence resonance energy transfer - TR-FRET)

-

384-well assay plates

-

-

Procedure: a. Prepare a serial dilution of NVP-BSK805 in kinase assay buffer. b. In a 384-well plate, add the JAK2 enzyme, peptide substrate, and varying concentrations of NVP-BSK805. c. Initiate the kinase reaction by adding a solution of ATP to a final concentration approximating the Km for JAK2. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin). g. Incubate for 60 minutes at room temperature to allow for binding. h. Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader). i. Calculate the percent inhibition for each NVP-BSK805 concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Kinase Assay Workflow

Cell Proliferation Assay (WST-1)

This protocol outlines the use of the WST-1 assay to measure the antiproliferative effects of NVP-BSK805 on a JAK2 V617F-positive cell line (e.g., SET-2).

-

Reagents and Materials:

-

SET-2 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure: a. Seed SET-2 cells into a 96-well plate at a density of approximately 5 x 10^3 cells per well in 100 µL of culture medium. b. Prepare a serial dilution of NVP-BSK805 in culture medium. c. Add 100 µL of the NVP-BSK805 dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include vehicle control wells (e.g., DMSO). d. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. e. Add 10 µL of WST-1 reagent to each well. f. Incubate the plate for an additional 2-4 hours at 37°C. g. Shake the plate for 1 minute on a shaker. h. Measure the absorbance at 450 nm using a microplate reader. i. Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.[12]

Western Blotting for Phospho-STAT5

This protocol details the detection of phosphorylated STAT5 in a JAK2 V617F-positive cell line following treatment with NVP-BSK805.

-

Reagents and Materials:

-

SET-2 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure: a. Seed SET-2 cells and grow to approximately 80% confluency. b. Treat the cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. c. Harvest and lyse the cells in ice-cold lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Visualize the protein bands using an ECL substrate and an imaging system. k. Strip the membrane and re-probe with antibodies for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.

Western Blotting Workflow

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of JAK2. Its ability to effectively block the JAK2-STAT5 signaling pathway translates to significant antiproliferative and pro-apoptotic activity in cellular models driven by JAK2 mutations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working with NVP-BSK805 and for those in the broader field of JAK inhibitor drug discovery. The detailed methodologies offer a foundation for the consistent and reproducible evaluation of NVP-BSK805 and other similar compounds in preclinical research.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. frontiersin.org [frontiersin.org]

- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]

- 7. cellbiologics.com [cellbiologics.com]

- 8. materialneutral.info [materialneutral.info]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. medchemexpress.com [medchemexpress.com]

NVP-BSK805 Dihydrochloride: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The discovery of activating mutations in JAK2, particularly the V617F mutation, has identified it as a critical therapeutic target in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] NVP-BSK805 has demonstrated significant efficacy in preclinical models by targeting the constitutively active JAK2 kinase, thereby inhibiting downstream signaling pathways that drive the proliferation and survival of malignant cells.[1][3] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by NVP-BSK805, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action and Downstream Signaling

NVP-BSK805 exerts its effects by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of its downstream targets.[1] The primary and most well-characterized downstream signaling pathway inhibited by NVP-BSK805 is the JAK2/STAT5 pathway.

The JAK2/STAT5 Signaling Pathway

In normal cellular processes, the binding of cytokines to their receptors leads to the activation of receptor-associated JAKs. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[4] Phosphorylated STAT5 (p-STAT5) dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of genes involved in cell proliferation, differentiation, and survival.[5] In MPNs with the JAK2 V617F mutation, this pathway is constitutively active, leading to uncontrolled cell growth.[1]

NVP-BSK805 potently inhibits the autophosphorylation of JAK2, which in turn blocks the phosphorylation of STAT5.[1][3] This disruption of the JAK2/STAT5 axis is the principal mechanism by which NVP-BSK805 induces apoptosis and suppresses the proliferation of JAK2-mutant cells.[1][3]

Quantitative Data

The inhibitory activity of NVP-BSK805 has been quantified in various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805

| Kinase Target | IC50 (nM) |

| JAK2 JH1 | 0.48 |

| Full-length JAK2 (wild-type) | 0.58 |

| Full-length JAK2 (V617F) | 0.56 |

| JAK1 JH1 | 31.63 |

| JAK3 JH1 | 18.68 |

| TYK2 JH1 | 10.76 |

Data sourced from multiple studies.[6]

Table 2: Cellular Activity of NVP-BSK805 in JAK2-Mutant Cell Lines

| Cell Line | JAK2 Mutation | Assay | Endpoint | IC50 / GI50 (nM) |

| SET-2 | V617F | Proliferation (WST-1) | Growth Inhibition | ~88 |

| HEL | V617F | Proliferation (XTT) | Growth Inhibition | >1000 |

| CHRF-288-11 | T875N | Proliferation (XTT) | Growth Inhibition | <1000 |

| MB-02 | V617F | STAT5 Phosphorylation | Inhibition | <100 |

| SET-2 | V617F | Apoptosis (Annexin V) | Induction | ~300-3000 (24h) |

Data compiled from various sources.[7][8][9][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Western Blotting for Phospho-STAT5 (p-STAT5)

This protocol is designed to assess the inhibition of STAT5 phosphorylation in response to NVP-BSK805 treatment.

Materials:

-

Cell Lines: SET-2, HEL (or other JAK2-mutant cell lines)

-

Reagents: NVP-BSK805 dihydrochloride, DMSO (vehicle), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA Protein Assay Kit.

-

Antibodies: Primary antibodies against p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

-

Equipment: Cell culture incubator, centrifuges, SDS-PAGE equipment, Western blot transfer system, chemiluminescence detection system.

Procedure:

-

Cell Culture and Treatment:

-

Culture SET-2 or HEL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density to ensure they are in the exponential growth phase at the time of treatment (e.g., 0.5 - 1 x 10^6 cells/mL).

-

Treat cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle for a specified duration (e.g., 1-4 hours).[3]

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total STAT5 and the loading control antibody.

-

Cell Proliferation Assay (WST-1)

This colorimetric assay measures cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[11]

Materials:

-

Cell Lines: SET-2, HEL, or other relevant cell lines.

-

Reagents: this compound, DMSO, complete culture medium, WST-1 reagent.

-

Equipment: 96-well microplates, multichannel pipette, microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

-

-

Compound Treatment:

-

After allowing cells to adhere (if applicable) or stabilize, add serial dilutions of NVP-BSK805 or DMSO vehicle to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

-

WST-1 Reagent Addition and Incubation:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.[11]

-

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using fluorescently labeled Annexin V.[5][7]

Materials:

-

Cell Lines: As per the proliferation assay.

-

Reagents: this compound, DMSO, complete culture medium, Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

-

Equipment: Flow cytometer.

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and treat with NVP-BSK805 or DMSO for the desired time (e.g., 24, 48 hours).[3]

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and suspension cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.[5]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

-

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdc-berlin.de [mdc-berlin.de]

- 11. creative-bioarray.com [creative-bioarray.com]

NVP-BSK805 Dihydrochloride: A Potent Inhibitor of STAT5 Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] Its high affinity for JAK2, including the constitutively active V617F mutant, leads to the effective downstream inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation.[1][2][3][5][6][7] This targeted activity makes NVP-BSK805 a significant tool for research into JAK2-STAT5 signaling and a potential therapeutic agent in diseases driven by aberrant JAK2 activity, such as myeloproliferative neoplasms. This guide provides a comprehensive overview of the effects of NVP-BSK805 on STAT5 phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation

The inhibitory activity of NVP-BSK805 has been quantified across various kinase assays and cellular models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition by NVP-BSK805

| Target Kinase | IC50 (nM) | Reference(s) |

| JAK2 (JH1 domain) | 0.48 | [1][4] |

| Full-length wild-type JAK2 | 0.58 ± 0.03 | [1] |

| Full-length JAK2 V617F | 0.56 ± 0.04 | [1] |

| JAK1 (JH1 domain) | 31.63 | [1][4] |

| JAK3 (JH1 domain) | 18.68 | [1][4] |

| TYK2 (JH1 domain) | 10.76 | [1][4] |

Table 2: Cellular Inhibition of STAT5 Phosphorylation by NVP-BSK805

| Cell Line / Model | Mutation Status | Effective Concentration | Key Findings | Reference(s) |

| JAK2V617F-mutant cell lines | JAK2 V617F | ≥100 nM | Blocks STAT5 phosphorylation | [1][6] |

| MB-02 cells | JAK2 V617F | IC50 < 100 nM | Potently suppresses constitutive STAT5 phosphorylation | [6] |

| SET-2 cells | JAK2 V617F | IC50 < 100 nM | Potently suppresses constitutive STAT5 phosphorylation | [6] |

| Ba/F3 JAK2V617F mouse model | JAK2 V617F | 150 mg/kg (oral) | Blocks STAT5 phosphorylation in vivo | [1][7] |

| BALB/c mice | Wild-type JAK2 | 25, 50, 100 mg/kg (oral) | Suppresses rhEpo-induced STAT5 phosphorylation | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.

Caption: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of NVP-BSK805 on STAT5 phosphorylation.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against JAK family kinases.

Materials:

-

Recombinant human JAK1 (JH1 domain), JAK2 (JH1 domain), JAK3 (JH1 domain), and TYK2 (JH1 domain) enzymes.

-

NVP-BSK805 dihydrochloride, serially diluted.

-

ATP.

-

Substrate peptide (e.g., a biotinylated peptide).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase detection reagents (e.g., HTRF® KinEASE™-STK S3).

Protocol:

-

Prepare serial dilutions of NVP-BSK805 in DMSO and then in assay buffer.

-

In a 384-well plate, add the kinase, substrate peptide, and NVP-BSK805 at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection solution containing EDTA and streptavidin-XL665 and STK-antibody-Eu3+ cryptate.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a suitable HTRF-compatible reader.

-

Calculate the percent inhibition for each concentration of NVP-BSK805 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT5 Phosphorylation Assay (Western Blotting)

Objective: To measure the effect of NVP-BSK805 on the phosphorylation of STAT5 in cultured cells.

Materials:

-

JAK2V617F-mutant cell lines (e.g., SET-2, MB-02).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed the cells in 6-well plates and allow them to adhere or reach a suitable density.

-

Treat the cells with increasing concentrations of NVP-BSK805 (or vehicle control) for a specified duration (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against total STAT5 to confirm equal protein loading.

-

Quantify the band intensities using densitometry software.

In Vivo STAT5 Phosphorylation Analysis

Objective: To assess the efficacy of NVP-BSK805 in inhibiting STAT5 phosphorylation in an animal model.

Materials:

-

Animal model (e.g., Ba/F3 JAK2V617F cell-driven mouse model or BALB/c mice).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Recombinant human erythropoietin (rhEpo) (for induced models).

-

Tissue homogenization buffer with protease and phosphatase inhibitors.

-

Western blotting reagents (as listed above).

-

Immunohistochemistry reagents (optional).

Protocol:

-

Establish the animal model (e.g., by intravenous injection of Ba/F3 JAK2V617F cells).

-

Administer NVP-BSK805 or vehicle control orally at the desired dose (e.g., 150 mg/kg).[1][7]

-

For induced models, inject rhEpo subcutaneously.[8]

-

At specified time points after treatment, euthanize the animals and harvest tissues of interest (e.g., spleen).

-

Homogenize the tissues in lysis buffer and prepare protein lysates as described for the cellular assay.

-

Perform Western blotting for phospho-STAT5 and total STAT5.

-

Alternatively, fix tissues in formalin, embed in paraffin, and perform immunohistochemistry using an anti-phospho-STAT5 antibody to visualize pSTAT5 levels and localization within the tissue architecture.[7]

Conclusion

This compound is a highly effective inhibitor of JAK2, which translates to potent suppression of STAT5 phosphorylation in both in vitro and in vivo settings. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the JAK2-STAT5 signaling axis and for professionals involved in the development of targeted cancer therapies. The high selectivity and oral bioavailability of NVP-BSK805 underscore its potential as a significant molecule in the field of kinase inhibitor research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. karger.com [karger.com]

- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound |CAS: Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

NVP-BSK805 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and its effects on downstream signaling pathways, particularly the JAK2/STAT5 axis. Detailed experimental methodologies and visual representations of signaling pathways and experimental workflows are included to support further research and development.

Chemical Structure and Properties

NVP-BSK805 is a substituted quinoxaline (B1680401) that demonstrates high selectivity for JAK2 over other members of the JAK family of kinases.[1] The dihydrochloride salt form enhances its solubility for experimental use.

Chemical Name: 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride[2]

CAS Number: 1942919-79-0[3][4]

Molecular Formula: C₂₇H₂₈F₂N₆O · 2HCl[2]

Molecular Weight: 563.47 g/mol [5]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: ≥214 mg/mL | [2] |

| Water: ≥30.8 mg/mL (with gentle warming) | [2] | |

| Ethanol: ≥8.03 mg/mL (with gentle warming and ultrasonic) | [2] | |

| DMF: 20 mg/mL | [6] | |

| PBS (pH 7.2): 10 mg/mL | [6] | |

| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months | [4] |

| In Solvent: -80°C for 6 months; -20°C for 1 month | [3][4] |

Mechanism of Action and Biological Activity

NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2, binding to the ATP-binding site of the kinase domain.[1][7] This binding prevents the phosphorylation and activation of JAK2, which in turn blocks downstream signaling cascades. A primary target of this inhibition is the Signal Transducer and Activator of Transcription 5 (STAT5).[1][7] In cells with activating mutations of JAK2, such as the V617F mutation commonly found in myeloproliferative neoplasms, NVP-BSK805 effectively inhibits constitutive STAT5 phosphorylation, leading to the suppression of cell proliferation and the induction of apoptosis.[1]

In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Source |

| JAK2 JH1 (catalytic domain) | 0.48 | [3][8][9][10] |

| Full-length wild-type JAK2 | 0.58 ± 0.03 | [3][9] |

| Full-length JAK2 V617F | 0.56 ± 0.04 | [3][9] |

| JAK1 JH1 | 31.63 | [3][8][9][10] |

| JAK3 JH1 | 18.68 | [3][8][9][10] |

| TYK2 JH1 | 10.76 | [3][8][9][10] |

| Ki (ATP-competitive) | 0.43 ± 0.02 | [3][9] |

Cellular Activity

| Cell Line/Condition | Effect | GI₅₀/Concentration | Source |

| JAK2V617F-bearing AML cell lines | Growth inhibition | <100 nM | [2][3][9] |

| SET-2 and MB-02 cells | Induction of apoptosis | 150 nM and 1 µM | [2] |

| K-562 cells (BCR-ABL positive) | Growth inhibition | 1.5 µM | [2] |

| CMK cells (JAK3A572V mutant) | Growth inhibition | ~2 µM | [2] |

| JAK2V617F-mutant cell lines | Inhibition of STAT5 phosphorylation | ≥100 nM | [3][9] |

In Vivo Activity

NVP-BSK805 has demonstrated good oral bioavailability and a long half-life in animal models.[1] In a Ba/F3 JAK2V617F cell-driven mouse model, oral administration of NVP-BSK805 suppressed STAT5 phosphorylation, splenomegaly, and the spread of leukemic cells.[1][2] Furthermore, it has been shown to potently suppress recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats.[1][6]

Signaling Pathway

The primary signaling pathway affected by NVP-BSK805 is the JAK2-STAT5 pathway. The following diagram illustrates the mechanism of inhibition.

Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.

Experimental Protocols

The following are representative protocols for experiments commonly used to characterize the activity of NVP-BSK805.

Western Blot for STAT5 Phosphorylation

This protocol describes the methodology to assess the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.

Caption: Workflow for Western Blot analysis of p-STAT5.

Methodology:

-

Cell Culture and Treatment: Plate JAK2V617F-positive cells (e.g., SET-2) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of NVP-BSK805 dihydrochloride (e.g., 0, 100, 500, 1000 nM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Cell Proliferation/Viability Assay

This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI₅₀) of NVP-BSK805.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI₅₀ value using non-linear regression analysis.

In Vivo Efficacy in a Mouse Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of NVP-BSK805.

Methodology:

-

Cell Implantation: Subcutaneously implant Ba/F3-JAK2V617F cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11]

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 50, 75, 100 mg/kg) daily.[1][9] The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-STAT5, immunohistochemistry).

Conclusion

This compound is a highly potent and selective JAK2 inhibitor with significant preclinical activity against hematological malignancies driven by aberrant JAK2 signaling. Its well-defined mechanism of action, oral bioavailability, and demonstrated in vivo efficacy make it a valuable tool for both basic research into JAK-STAT signaling and for the development of novel therapeutic strategies. The information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this compound.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound |CAS: Probechem Biochemicals [probechem.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. karger.com [karger.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BSK805 Dihydrochloride: An In-Depth Technical Guide to In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document details the biochemical properties of NVP-BSK805, presents its activity against various kinases in a structured format, and offers a representative experimental protocol for its in vitro evaluation. Furthermore, it visualizes the underlying signaling pathway and experimental workflow to facilitate a deeper understanding of its mechanism of action and assessment.

Introduction to NVP-BSK805

NVP-BSK805 is a novel substituted quinoxaline (B1680401) that has demonstrated potent inhibition of both wild-type JAK2 and its pathogenic V617F mutant, which is frequently implicated in myeloproliferative neoplasms[1]. As an ATP-competitive inhibitor, NVP-BSK805 binds to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream targets[1][2][3]. Its high selectivity for JAK2 over other members of the JAK family and a broader panel of kinases makes it a valuable tool for research and a potential therapeutic agent[1][4].

Quantitative Data Presentation

The inhibitory activity of NVP-BSK805 has been characterized through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibition (GI50) in cellular assays.

Table 1: NVP-BSK805 Biochemical Assay Data

This table presents the IC50 values of NVP-BSK805 against the catalytic domains of the JAK family kinases. The data highlights the high potency and selectivity of NVP-BSK805 for JAK2.

| Kinase Target | IC50 (nM) | Notes |

| JAK2 (JH1 domain) | 0.48 | [2][5][6] |

| JAK2 (full-length, wild-type) | 0.58 ± 0.03 | [2][3] |

| JAK2 (full-length, V617F mutant) | 0.56 ± 0.04 | [2][3] |

| JAK1 (JH1 domain) | 31.63 | [2][5][6] |

| JAK3 (JH1 domain) | 18.68 | [2][5][6] |

| TYK2 (JH1 domain) | 10.76 | [2][5][6] |

JH1: Janus Homology 1, the catalytic kinase domain.

NVP-BSK805 is an ATP-competitive inhibitor with a calculated Ki of 0.43 ± 0.02 nM for JAK2[2][3]. It displays over 20-fold selectivity for JAK2 compared to other JAK family members[1].

Table 2: NVP-BSK805 Cellular Assay Data

This table summarizes the antiproliferative activity of NVP-BSK805 in various cell lines, particularly those harboring the JAK2 V617F mutation.

| Cell Line | Relevant Mutation | GI50 | Notes |

| JAK2V617F-bearing AML cell lines | JAK2 V617F | < 100 nM | Suppression of cell proliferation[2][3]. |

| SET-2 | JAK2 V617F | 88 nM | Growth inhibition after 72 hours[2]. |

| K-562 | BCR-ABL | > 1 µM | Demonstrates selectivity against non-JAK2 driven proliferation[7]. |

| CMK | JAK3 A572V | ~ 2 µM | [7] |

In cellular contexts, NVP-BSK805 effectively inhibits the constitutive phosphorylation of STAT5, a key downstream substrate of JAK2, at concentrations of 100 nM or higher[2][3]. This leads to the induction of apoptosis in JAK2 V617F-positive cells[1].

Experimental Protocols

While the precise, proprietary protocols for the initial characterization of NVP-BSK805 are not publicly available, a representative in vitro kinase assay protocol can be constructed based on established methodologies such as ADP-Glo™, HTRF®, or LanthaScreen®. The following is a synthesized protocol for determining the IC50 of NVP-BSK805 against JAK2.

Representative In Vitro Kinase Assay Protocol (Luminescence-Based, e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against the JAK2 kinase.

A. Materials and Reagents:

-

Enzyme: Recombinant human JAK2 (catalytic domain, e.g., JH1)

-

Substrate: Poly(Glu, Tyr) 4:1 peptide or a specific biotinylated peptide substrate

-

Inhibitor: NVP-BSK805 dihydrochloride, dissolved in 100% DMSO to create a stock solution

-

ATP: Adenosine 5'-triphosphate, high purity

-

Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, and a detergent (e.g., Brij-35)

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar, which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

Plates: White, opaque 96-well or 384-well assay plates

-

Control Inhibitor: A known JAK2 inhibitor (e.g., Staurosporine or Ruxolitinib) for assay validation

B. Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series would be 1000-fold the expected IC50.

-

Further dilute the compound solutions in kinase assay buffer to a working concentration (e.g., 5X or 10X the final assay concentration). The final DMSO concentration in the assay should be kept low, typically ≤1%, to avoid solvent effects.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted NVP-BSK805 or control inhibitor to the appropriate wells of the assay plate.

-

Include "no inhibitor" (positive control) and "no enzyme" (blank) control wells, adding an equivalent volume of inhibitor buffer (assay buffer with the same percentage of DMSO).

-

-

Kinase Reaction:

-

Prepare a master mix containing the JAK2 enzyme and the peptide substrate in kinase assay buffer.

-

Add the enzyme/substrate mix (e.g., 10 µL) to all wells except the "blank" controls. For the "blank" wells, add kinase assay buffer without the enzyme.

-

Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Prepare an ATP solution in kinase assay buffer at a concentration that is close to its Km for JAK2.

-

Initiate the kinase reaction by adding the ATP solution (e.g., 12.5 µL) to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

-

-

Signal Detection (ADP-Glo™ Method):

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 25 µL) to each well. This reagent depletes the unused ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent (e.g., 50 µL) to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.

-

Incubate the plate at room temperature for another 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the "blank" signal from all other readings.

-

Calculate the percent inhibition for each NVP-BSK805 concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the NVP-BSK805 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by NVP-BSK805.

Caption: JAK-STAT signaling pathway and inhibition by NVP-BSK805.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro kinase assay to determine inhibitor potency.

Caption: General workflow for an in vitro kinase inhibition assay.

References

- 1. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. revvity.com [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Discovery and Structure-Activity Relationship of NVP-BSK805: A Potent and Selective JAK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BSK805 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its discovery marked a significant advancement in the pursuit of targeted therapies for myeloproliferative neoplasms (MPNs), which are frequently driven by activating mutations in JAK2, such as JAK2-V617F. This technical guide provides a comprehensive overview of the discovery, structure-activity relationship (SAR), and preclinical characterization of NVP-BSK805. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its biological activity and pharmacokinetic properties in tabular format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that regulate hematopoiesis and immune function. The discovery of the activating JAK2-V617F mutation in a high percentage of patients with MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, identified JAK2 as a key therapeutic target.[1] NVP-BSK805 emerged from a drug discovery program aimed at identifying potent and selective JAK2 inhibitors with favorable pharmacological properties.

Discovery of NVP-BSK805

NVP-BSK805 belongs to a class of 2,8-diaryl-quinoxaline inhibitors of JAK2. The discovery process involved the design and synthesis of a novel series of compounds, leading to the identification of NVP-BSK805 as a lead candidate with low nanomolar activity against JAK2 and potent suppression of proliferation in JAK2-dependent cell lines.

Mechanism of Action

NVP-BSK805 functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[1] By binding to the ATP-binding site, it prevents the phosphorylation of JAK2 and its downstream signaling substrate, STAT5 (Signal Transducer and Activator of Transcription 5). This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation and the induction of apoptosis in cells harboring the activating JAK2-V617F mutation.[1]

Signaling Pathway of NVP-BSK805 in a JAK2-V617F-mutant cell:

References

NVP-BSK805 Dihydrochloride: A Technical Guide to its Inhibition of the JAK2 V617F Mutant

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NVP-BSK805 dihydrochloride, a potent and selective ATP-competitive inhibitor of the Janus kinase 2 (JAK2), with a particular focus on its activity against the clinically significant JAK2 V617F mutant. The discovery of the JAK2 V617F gain-of-function mutation, prevalent in over 95% of patients with polycythemia vera (PV) and approximately 50% of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF), has identified JAK2 as a critical therapeutic target in myeloproliferative neoplasms (MPNs).[1][2][3] NVP-BSK805 has emerged as a valuable tool for preclinical research, demonstrating significant efficacy in inhibiting the constitutively active signaling pathway driven by this mutation.

Mechanism of Action: ATP-Competitive Inhibition of JAK2

NVP-BSK805 functions as a potent, ATP-competitive inhibitor of the JAK2 kinase domain.[2][4][5] The JAK2 V617F mutation, located in the pseudokinase (JH2) domain, disrupts its autoinhibitory function, leading to constitutive activation of the adjacent kinase (JH1) domain.[3] This results in cytokine-independent phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes that drive uncontrolled cell proliferation and survival.

NVP-BSK805 directly competes with ATP for binding to the active site of the JAK2 kinase domain, thereby preventing the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT5.[2] This effectively blocks the aberrant downstream signaling cascade, leading to the suppression of proliferation and the induction of apoptosis in cells bearing the JAK2 V617F mutation.[2][5][6]

Quantitative Data Summary

NVP-BSK805 demonstrates high potency against JAK2 and significant selectivity over other JAK family members. Its activity has been quantified in biochemical and cellular assays, and its pharmacokinetic profile has been assessed in preclinical models.

Table 1: Biochemical Inhibitory Activity of NVP-BSK805

| Target | IC50 (nM) | Ki (nM) |

|---|---|---|

| JAK2 JH1 | 0.48 | 0.43 ± 0.02 |

| Full-Length JAK2 (wt) | 0.58 ± 0.03 | - |

| Full-Length JAK2 V617F | 0.56 ± 0.04 | - |

| JAK1 JH1 | 31.63 | - |

| JAK3 JH1 | 18.68 | - |

| TYK2 JH1 | 10.76 | - |

Table 2: Cellular Growth Inhibition (GI50) of NVP-BSK805

| Cell Line | Expressed Mutant | GI50 (nM) |

|---|---|---|

| SET-2 | JAK2 V617F | 88[7] |

| Ba/F3 | JAK2 V617F | <100[6] |

| MB-02 | JAK2 V617F | <100[6] |

| UKE-1 | JAK2 V617F | <100[6] |

| HEL | JAK2 V617F | <100[6] |

| CHRF-288-11 | JAK2 T875N | Most sensitive response[1] |

| CMK | JAK3 A572V | ~2000[9] |

(Data represents half-maximal growth inhibition after 72-96 hours of treatment.)

Table 3: Pharmacokinetic Parameters of NVP-BSK805 in Rodents

| Parameter | Mice | Rats |

|---|---|---|

| Elimination Half-life (t½) | 5.5 hours | 18 hours |

| Clearance (CL) | 22 mL/min/kg | 23 mL/min/kg |

| Volume of Distribution (Vd) | 5.9 L/kg | 33 L/kg |

| Absolute Oral Bioavailability | 45% | 50% |

(Data sourced from[6])

In Vivo Efficacy

In preclinical animal models, orally administered NVP-BSK805 has demonstrated significant efficacy. In a Ba/F3 JAK2 V617F cell-driven mouse model, a 150 mg/kg oral dose effectively blocked STAT5 phosphorylation, suppressed the spread of leukemic cells, and reduced splenomegaly.[2][4][7] Furthermore, in mouse and rat models of recombinant human erythropoietin (rhEpo)-induced polycythemia, NVP-BSK805 potently suppressed increases in reticulocyte counts and splenomegaly, consistent with its targeted mechanism of action.[2][6]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of JAK2 inhibitors like NVP-BSK805.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generalized fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against the recombinant JAK2 V617F enzyme.

Materials:

-

Recombinant human JAK2 V617F enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Fluorescently labeled peptide substrate

-

ATP solution (at a concentration near the Km for JAK2)

-

NVP-BSK805 serially diluted in DMSO

-

Stop solution

-

384-well microplates

-

Plate reader capable of detecting fluorescence

Procedure:

-

Prepare serial dilutions of NVP-BSK805 in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations.

-

Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant JAK2 V617F enzyme to each well, except for negative control wells (no enzyme).

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding the stop solution.

-

Read the fluorescence on a compatible plate reader.

-

Data Analysis: Subtract background (no enzyme) signal from all readings. Plot the percentage of inhibition against the logarithm of the NVP-BSK805 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular STAT5 Phosphorylation Analysis (Western Blot)

This protocol outlines the procedure to assess the inhibition of JAK2 V617F downstream signaling by measuring the levels of phosphorylated STAT5 (p-STAT5) in a cellular context.

Materials:

-

JAK2 V617F-expressing cell line (e.g., SET-2)

-

Complete cell culture medium

-

NVP-BSK805

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STAT5 (Tyr694), anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Western blotting equipment and reagents

Procedure:

-

Seed SET-2 cells in a multi-well plate.

-

Treat cells with increasing concentrations of NVP-BSK805 or a vehicle control (DMSO) for 1-4 hours.[6]

-

After treatment, harvest and wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-STAT5 and total STAT5.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT5 to total STAT5 for each treatment condition to assess the degree of inhibition.

Apoptosis Assay (Flow Cytometry)

This protocol measures the induction of apoptosis by quantifying the sub-G1 cell population (cells with <2N DNA content) using propidium (B1200493) iodide (PI) staining and flow cytometry.[6][10]

Materials:

-

SET-2 cells

-

NVP-BSK805

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat SET-2 cells with DMSO, 150 nM NVP-BSK805, or 1 µM NVP-BSK805 for 24, 48, and 72 hours.[10]

-

Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C.

-

On the day of analysis, centrifuge the fixed cells to remove ethanol and wash with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Gate the cell populations based on PI fluorescence intensity. The percentage of cells in the sub-G1 peak, which represents apoptotic cells with fragmented DNA, is quantified for each sample.[10]

Summary and Conclusion

NVP-BSK805 is a highly potent and selective JAK2 inhibitor that effectively targets both wild-type and V617F-mutant forms of the enzyme. It demonstrates robust preclinical activity, inhibiting the constitutive JAK/STAT signaling that drives myeloproliferative neoplasms. Through its ATP-competitive mechanism, it blocks STAT5 phosphorylation, suppresses the proliferation of JAK2 V617F-positive cell lines, and induces apoptosis.[2][6] The compound's favorable oral bioavailability and long half-life in animal models translate to significant in vivo efficacy, reducing disease burden in models of leukemia and polycythemia.[2][6] While noted to have photoinstability that precluded its clinical development, NVP-BSK805 remains an invaluable tool compound for researchers investigating the pathophysiology of MPNs and the therapeutic potential of JAK2 inhibition.[6]

References

- 1. karger.com [karger.com]

- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]

- 5. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

NVP-BSK805 Dihydrochloride: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK2 activity, particularly through mutations such as V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This technical guide provides a comprehensive overview of the biological activity of NVP-BSK805, detailing its mechanism of action, in vitro and in vivo efficacy, and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapies for JAK2-driven diseases.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating signal transduction from cytokine receptors on the cell surface to the nucleus, primarily through the JAK-STAT signaling pathway. The discovery of a recurrent activating mutation in the JAK2 gene, V617F, in a high percentage of patients with MPNs has established JAK2 as a prime therapeutic target.[1] NVP-BSK805 is a substituted quinoxaline (B1680401) compound that has demonstrated potent and selective inhibition of both wild-type and V617F-mutated JAK2.[1]

Mechanism of Action

NVP-BSK805 functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[1] X-ray crystallography studies have confirmed that NVP-BSK805 binds to the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition is highly selective for JAK2 over other members of the JAK family.[1]

Quantitative Data

Biochemical Activity

NVP-BSK805 demonstrates high potency against the JAK2 kinase domain in biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) values highlight its efficacy and selectivity.

| Target | IC50 (nM) | Ki (nM) | Reference |

| JAK2 JH1 | 0.48 | 0.43 ± 0.02 | [2][3] |

| Full-length JAK2 (wild-type) | 0.58 ± 0.03 | - | [2][3] |

| Full-length JAK2 (V617F) | 0.56 ± 0.04 | - | [2][3] |

| JAK1 JH1 | 31.63 | - | [2] |

| JAK3 JH1 | 18.68 | - | [2] |

| TYK2 JH1 | 10.76 | - | [2] |

Table 1: Biochemical inhibitory activity of NVP-BSK805 against JAK family kinases.

Cellular Activity

In cellular assays, NVP-BSK805 effectively inhibits the proliferation of cell lines harboring the activating JAK2 V617F mutation. The half-maximal growth inhibition (GI50) values are summarized below.

| Cell Line | Genotype | GI50 (nM) | Reference |

| SET-2 | JAK2 V617F | <100 | [4] |

| Ba/F3-JAK2V617F | JAK2 V617F | <100 | [4] |

| HEL | JAK2 V617F | <100 | [4] |

| K-562 | BCR-ABL | >1000 | [4] |

Table 2: Anti-proliferative activity of NVP-BSK805 in various cell lines.

In Vitro and In Vivo Efficacy

Inhibition of Downstream Signaling

A primary consequence of JAK2 inhibition by NVP-BSK805 is the suppression of STAT5 phosphorylation. In JAK2V617F-bearing cells, NVP-BSK805 potently blunts the constitutive phosphorylation of STAT5, leading to the downstream effects of suppressed cell proliferation and induction of apoptosis.[1]

Induction of Apoptosis

Treatment of JAK2V617F-mutant cells with NVP-BSK805 leads to a dose- and time-dependent increase in apoptosis. This is evidenced by markers such as PARP cleavage.

In Vivo Efficacy in Preclinical Models

NVP-BSK805 has demonstrated significant efficacy in mouse models of MPNs. Oral administration of NVP-BSK805 in a Ba/F3 JAK2V617F cell-driven mouse model resulted in the suppression of leukemic cell spreading and a reduction in splenomegaly.[3] Furthermore, the compound effectively suppressed recombinant human erythropoietin-induced polycythemia in mice.[3] NVP-BSK805 exhibits good oral bioavailability and a long half-life in vivo.[1]

Experimental Protocols

Kinase Inhibition Assay (Radiometric Filter Binding)

This assay quantifies the ability of NVP-BSK805 to inhibit the phosphorylation of a substrate by a JAK kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the JAK2 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of NVP-BSK805 (or DMSO as a vehicle control).

-

Initiation: Start the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for the enzyme to accurately determine ATP-competitive inhibition.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Filtration: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each NVP-BSK805 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for STAT5 Phosphorylation

This protocol details the detection of phosphorylated STAT5 in cell lysates following treatment with NVP-BSK805.

Methodology:

-

Cell Treatment: Plate JAK2V617F-positive cells (e.g., SET-2) and treat with various concentrations of NVP-BSK805 or DMSO for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. A parallel blot should be incubated with an antibody for total STAT5 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-